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Introduction

Diallyl trisulfide (DATS) is a potent, oil-soluble organosulfur compound derived from garlic

(Allium sativum).[1][2][3] It is one of the major components responsible for the therapeutic and

chemopreventive properties of garlic.[1][4] Preclinical studies have demonstrated that DATS

exhibits significant anti-cancer activity across a wide range of cancer cell lines, including those

of the prostate, breast, lung, stomach, and pancreas.[2][5][6][7] Its mechanism of action is

multi-faceted, primarily involving the induction of programmed cell death (apoptosis) and the

arrest of the cell division cycle, making it a valuable tool for cancer research and a promising

candidate for drug development.[4][7] Notably, DATS often shows selective cytotoxicity against

cancerous cells while leaving healthy, non-tumorigenic cells relatively unharmed.[6][8][9]

Mechanism of Action

DATS exerts its anti-cancer effects by modulating multiple cellular signaling pathways that

regulate cell proliferation, survival, and death.

1. Induction of Reactive Oxygen Species (ROS)

A primary and critical mechanism of DATS-induced apoptosis is the generation of intracellular

reactive oxygen species (ROS).[8][10] DATS treatment leads to a significant increase in ROS

levels within cancer cells, which acts as an upstream signaling event triggering downstream

apoptotic pathways.[10][11] This oxidative stress is a key differentiator in the selective action of

DATS, as cancer cells are often more vulnerable to ROS-induced damage than normal cells.[6]
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The antioxidant N-acetyl cysteine (NAC) has been shown to abrogate DATS-induced cell cycle

arrest and apoptosis, confirming the pivotal role of oxidative stress.[11][12]

2. Induction of Apoptosis

DATS triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor)

pathways.

Intrinsic (Mitochondrial) Pathway: DATS-induced ROS generation leads to the disruption of

the mitochondrial membrane potential.[13] This is regulated by the Bcl-2 family of proteins.

DATS promotes apoptosis by upregulating pro-apoptotic proteins like Bax and Bak and

downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7][13][14][15] This shift in

balance causes the release of cytochrome c from the mitochondria into the cytosol, which in

turn activates a caspase cascade, beginning with caspase-9 and culminating in the

activation of executioner caspase-3, leading to cell death.[13][16][17]

Extrinsic (Death Receptor) Pathway: DATS has also been shown to activate the extrinsic

pathway, evidenced by the significant increase in caspase-8 activity in some cell lines.[3]

This pathway involves the activation of death receptors on the cell surface, leading to the

direct activation of the caspase cascade.

3. Induction of Cell Cycle Arrest

DATS is a potent inducer of cell cycle arrest, most commonly at the G2/M phase of mitosis.[2]

[6][7][18] This arrest prevents cancer cells from dividing and proliferating. The mechanism

involves the inactivation of the Cdk1/cyclin B1 kinase complex, which is essential for entry into

mitosis.[18] DATS treatment leads to the hyperphosphorylation of Cdk1 at Tyr15, an inhibitory

modification, thereby blocking cell cycle progression.[18] This effect is often mediated by the

activation of checkpoint kinases like Chk1.[18]

4. Modulation of Key Signaling Pathways

DATS influences several critical signaling pathways that are often dysregulated in cancer:

PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival and

proliferation. DATS has been shown to inhibit this pathway by decreasing the

phosphorylation of Akt, which promotes apoptosis.[2][5][19] Inactivation of Akt prevents the
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phosphorylation and sequestration of pro-apoptotic proteins like BAD, allowing them to

translocate to the mitochondria and trigger cell death.[19]

MAPK Pathway: DATS activates members of the mitogen-activated protein kinase (MAPK)

family, including JNK and ERK.[9][16][20] Activation of JNK and ERK can lead to the

phosphorylation of Bcl-2, which can inactivate its anti-apoptotic function and contribute to cell

death.[16]

NF-κB Pathway: The NF-κB signaling pathway is critical for the survival of many cancer cells.

DATS can suppress this pathway by preventing the degradation of its inhibitor, IκBα, and

destabilizing TRAF6, thereby blocking the nuclear translocation of NF-κB and promoting

apoptosis.[5][21][22]

Quantitative Data Summary
The following tables summarize the quantitative effects of DATS on cell cycle progression and

apoptosis induction in various human cancer cell lines as reported in the literature.

Table 1: Effect of DATS on Cell Cycle Distribution
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Cell Line
Cancer
Type

DATS
Concentrati
on (µM)

Treatment
Time (h)

Outcome Reference

LNCaP
Prostate

Cancer
40 16

Increase in

G2/M phase

cells from

~15% to

~70%

[18]

HCT-116 Colon Cancer 40 16

Increase in

G2/M phase

cells from

~20% to

~55%

[18]

BGC-823
Gastric

Cancer
50-200 24

Dose-

dependent

G2/M phase

arrest

[2]

MDA-MB-468
Breast

Cancer
15.5 48 G2/M arrest [3]

BCPAP
Thyroid

Carcinoma
5, 10, 20 24

G0/G1 arrest

(from 68.8%

to 80.4% at

20 µM)

[20]

Table 2: Induction of Apoptosis by DATS

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2783910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2783910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5519247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10791149/
https://pubmed.ncbi.nlm.nih.gov/29786427/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line
Cancer
Type

DATS
Concentr
ation (µM)

Treatmen
t Time (h)

Apoptosi
s
Measure
ment

Key
Findings

Referenc
e

Capan-2
Pancreatic

Cancer
100 24 MTT Assay

55%

decrease

in cell

viability

[1]

H6C7
Pancreatic

Cancer
100 24 MTT Assay

30%

decrease

in cell

viability

[1]

MDA-MB-

231

Breast

Cancer

Not

specified

Not

specified

Flow

Cytometry

Dose-

dependent

induction of

apoptosis

[8][10]

PC-3
Prostate

Cancer
40 4

Immunocyt

ochemistry

Mitochondr

ial

translocatio

n of BAD

[19]

MDA-MB-

231

Breast

Cancer
15.5 48

Annexin V-

FITC

Significant

increase in

early and

late

apoptosis

[3]

MDA-MB-

468

Breast

Cancer
15.5 48

Annexin V-

FITC

Higher

percentage

of

apoptosis

than MDA-

MB-231

[3]

Mandatory Visualizations
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Caption: DATS-induced apoptosis signaling pathways.
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Caption: DATS-induced G2/M cell cycle arrest pathway.
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Click to download full resolution via product page

Caption: General experimental workflow for studying DATS.

Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the analysis of DNA content to determine the cell cycle distribution of a cell

population following DATS treatment.

Materials:

Diallyl Trisulfide (DATS)

Phosphate-Buffered Saline (PBS), ice-cold

70% Ethanol, ice-cold

RNase A (10 mg/mL stock)

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate

in PBS)

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are

in the exponential growth phase and do not exceed 80% confluency at the time of harvest.

Allow cells to adhere overnight.

Treat cells with the desired concentrations of DATS (e.g., 20, 40 µM) and a vehicle control

(e.g., DMSO) for the specified time (e.g., 16, 24 hours).[18]

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash once with

PBS, then detach using trypsin-EDTA. Combine with the supernatant (containing floating

cells) to ensure apoptotic cells are included in the analysis.
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Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

Fixation: Wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again and discard

the supernatant.

Resuspend the cell pellet in 200 µL of ice-cold PBS. While gently vortexing, add 2 mL of ice-

cold 70% ethanol dropwise to fix the cells.

Incubate at -20°C for at least 2 hours (or overnight).

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

Wash the cells once with 1 mL of PBS. Centrifuge and discard the supernatant.

Resuspend the cell pellet in 500 µL of PI Staining Solution.

Add 5 µL of RNase A stock solution (final concentration ~100 µg/mL) to degrade RNA, which

PI can also stain.[23]

Incubate at 37°C for 30 minutes in the dark.

Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA

fluorescence channel.[23] Gate on the single-cell population using forward scatter (FSC) and

side scatter (SSC) plots to exclude debris and cell aggregates.

Collect data for at least 10,000 events per sample. The resulting histogram will show peaks

corresponding to G0/G1 (2N DNA content), G2/M (4N DNA content), and the S phase

population in between.[24]

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells

based on the translocation of phosphatidylserine to the outer cell membrane and membrane

integrity.

Materials:

Diallyl Trisulfide (DATS)
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

1X Binding Buffer)

Phosphate-Buffered Saline (PBS), ice-cold

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed and treat cells with DATS as described in Protocol 1.

Cell Harvesting: Harvest all cells (adherent and floating) as described in Protocol 1.

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

Washing: Wash the cells twice with 1 mL of ice-cold PBS. After each wash, centrifuge and

discard the supernatant.

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry: Analyze the samples immediately (within 1 hour) on a flow cytometer.

Four populations can be distinguished:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Measurement of Intracellular ROS using MitoSOX Red
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This protocol measures mitochondrial superoxide, a key type of ROS, using the fluorescent

probe MitoSOX Red.

Materials:

Diallyl Trisulfide (DATS)

MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)

HBSS (Hank's Balanced Salt Solution) or appropriate buffer

Flow cytometer or fluorescence microscope

Procedure:

Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plates for flow

cytometry, glass-bottom dishes for microscopy). Treat with DATS for the desired time (ROS

generation is often an early event, so shorter time points like 1-4 hours may be appropriate).

[10][12]

Probe Loading: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.

Remove the culture medium from the cells and wash once with warm HBSS.

Add the MitoSOX Red working solution to the cells and incubate for 10-15 minutes at 37°C,

protected from light.

Washing: Discard the loading solution and wash the cells three times with warm HBSS.

Analysis:

For Flow Cytometry: Detach the cells using trypsin, neutralize, centrifuge, and resuspend

in fresh HBSS. Analyze immediately using the appropriate laser and filter set for MitoSOX

Red (e.g., PE channel).

For Fluorescence Microscopy: Add fresh warm HBSS to the dish/plate and immediately

visualize the cells. An increase in red fluorescence indicates an increase in mitochondrial

superoxide levels.[10]
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Protocol 4: Western Blotting for Key Protein Analysis

This protocol allows for the semi-quantitative analysis of specific protein expression and

phosphorylation status (e.g., Bcl-2, Bax, p-Akt, Akt, cleaved Caspase-3).

Materials:

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels, running buffer, and transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-cleaved Caspase-3,

anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced Chemiluminescence (ECL) substrate

Procedure:

Cell Treatment and Lysis: Treat cells with DATS as desired. After treatment, wash cells with

ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.

Scrape the cells, collect the lysate, and clarify by centrifuging at 14,000 x g for 15 minutes at

4°C.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

assay.
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Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli

sample buffer and boil at 95-100°C for 5 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel.

Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF

membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature.

Incubate the membrane with the desired primary antibody overnight at 4°C with gentle

agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure

equal protein loading.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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